8-Hydroperoxyoctadec-9-enoic acid
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Overview
Description
- This compound contains a hydroperoxy group (–OOH) and an unsaturated fatty acid chain.
- It plays a role in various biological processes due to its unique structure.
8-HpOME: is a long-chain fatty acid with the chemical formula C18H34O4 . Its IUPAC name is .
Preparation Methods
Synthetic Routes: 8-HpOME can be synthesized through the oxidation of linoleic acid (an essential fatty acid) using various methods, such as ozonolysis or enzymatic reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route.
Industrial Production: While not commonly produced industrially, research and development may explore scalable methods for its synthesis.
Chemical Reactions Analysis
Reactions: 8-HpOME can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These vary based on the reaction type but often involve functional group modifications.
Scientific Research Applications
Chemistry: Researchers study 8-HpOME as a model compound for lipid oxidation and lipid peroxidation pathways.
Biology: It plays a role in inflammation and oxidative stress, affecting cellular signaling and lipid metabolism.
Medicine: Its involvement in inflammatory diseases and cardiovascular health is of interest.
Mechanism of Action
Targets: 8-HpOME interacts with cellular proteins, lipids, and enzymes.
Pathways: It modulates lipid signaling pathways, oxidative stress responses, and inflammation.
Comparison with Similar Compounds
Similar Compounds: Other hydroperoxy fatty acids, such as 10-hydroperoxy-8E-octadecenoic acid , share structural features.
Uniqueness: 8-HpOME’s specific position of the hydroperoxy group distinguishes it from related compounds.
Properties
CAS No. |
115797-04-1 |
---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
8-hydroperoxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20) |
InChI Key |
JOACVYKMIMFTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(CCCCCCC(=O)O)OO |
Origin of Product |
United States |
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